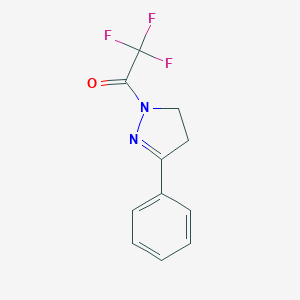
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a molecular formula of C11H9F3N2O. It is a pyrazoline derivative that has been extensively studied for its biological properties. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The mechanism of action of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole are diverse. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole in lab experiments include its wide range of pharmacological activities and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound with a wide range of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods involves the reaction of phenylhydrazine with trifluoroacetylacetone in the presence of an acid catalyst. This reaction results in the formation of the pyrazoline ring. The yield of this reaction can be improved by using a solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its biological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit anticonvulsant and antidepressant activities. In addition, this compound has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
Produktname |
3-phenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole |
|---|---|
Molekularformel |
C11H9F3N2O |
Molekulargewicht |
242.2 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)16-7-6-9(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
JEFNECLKXQZIGP-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)